Phthalanilic acid, 2',3'-dimethyl-

Description

The exact mass of the compound Phthalanilic acid, 2',3'-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164309. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phthalanilic acid, 2',3'-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalanilic acid, 2',3'-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

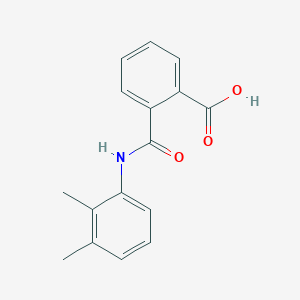

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2,3-dimethylphenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANJTVUHWVLWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169589 | |

| Record name | Phthalanilic acid, 2',3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17332-43-3 | |

| Record name | 2-(((2,3-Dimethylphenyl)amino)carbonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017332433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17332-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalanilic acid, 2',3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-XYLYL)PHTHALAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(((2,3-DIMETHYLPHENYL)AMINO)CARBONYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6I8UNJ2OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2',3'-Dimethylphthalanilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2',3'-dimethylphthalanilic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document outlines the core synthesis pathway, detailed experimental protocols, and relevant characterization data, presented in a clear and accessible format for laboratory application.

Synthesis Pathway

The synthesis of 2',3'-dimethylphthalanilic acid, also known as N-(2,3-dimethylphenyl)phthalamic acid, is achieved through a nucleophilic acyl substitution reaction. The primary pathway involves the reaction of phthalic anhydride with 2,3-dimethylaniline. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding phthalanilic acid derivative.

The reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating to ensure the completion of the reaction. The choice of solvent is crucial to dissolve the starting materials and facilitate the reaction.

Below is a diagram illustrating the synthesis pathway:

Caption: Synthesis of 2',3'-dimethylphthalanilic acid.

Experimental Protocol

Materials:

-

Phthalic anhydride

-

2,3-Dimethylaniline

-

Anhydrous diethyl ether (or another suitable solvent like acetone or glacial acetic acid)[2][3]

Procedure:

-

In a clean, dry round-bottom flask, dissolve a specific molar equivalent of phthalic anhydride in a minimal amount of anhydrous diethyl ether.

-

To this solution, add an equimolar amount of 2,3-dimethylaniline dropwise with continuous stirring at room temperature.

-

Upon addition of the amine, a precipitate of 2',3'-dimethylphthalanilic acid is expected to form.

-

Continue stirring the reaction mixture for a predetermined period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the final 2',3'-dimethylphthalanilic acid.

Note: The reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for the best yield and purity of the final product.

Quantitative Data

Currently, specific quantitative data such as reaction yield, melting point, and spectroscopic data for 2',3'-dimethylphthalanilic acid are not available in the public domain based on the conducted searches. For research purposes, it is imperative to characterize the synthesized product thoroughly to confirm its identity and purity. The following table outlines the expected data to be collected.

| Parameter | Expected Data Type |

| Yield | Percentage (%) |

| Melting Point | Degrees Celsius (°C) |

| ¹H NMR | Chemical shifts (ppm), multiplicity, coupling constants (Hz), integration |

| ¹³C NMR | Chemical shifts (ppm) |

| Infrared (IR) | Wavenumbers (cm⁻¹) for key functional groups (e.g., C=O, N-H, O-H) |

| Mass Spectrometry | m/z of the molecular ion and major fragments |

Further Considerations

The synthesized 2',3'-dimethylphthalanilic acid can potentially undergo further reactions. For instance, heating in the presence of a dehydrating agent or in a high-boiling solvent like glacial acetic acid can lead to cyclization to form the corresponding N-(2,3-dimethylphenyl)phthalimide.[1][3][4] The kinetics and mechanism of such cyclization reactions for substituted phthalanilic acids have been a subject of study.[1][3][4]

This technical guide provides a foundational understanding of the synthesis of 2',3'-dimethylphthalanilic acid. Researchers are encouraged to perform detailed characterization of the synthesized compound to establish a complete data profile for future reference and application.

References

- 1. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2',3'-Dimethylphthalanilic Acid

Disclaimer: Publicly available experimental data specifically for 2',3'-dimethylphthalanilic acid is scarce. Therefore, this guide provides representative data from structurally analogous compounds, namely phthalanilic acid and N-phenylanthranilic acid, to offer insights into its expected physicochemical properties. The experimental protocols described are standard methodologies for determining these properties for organic acids.

Introduction

2',3'-Dimethylphthalanilic acid is an organic compound that belongs to the family of N-arylanthranilic acids. These compounds are characterized by a phthalic acid moiety linked to an aniline derivative. The physicochemical properties of 2',3'-dimethylphthalanilic acid are crucial for its application in research and development, particularly in areas such as medicinal chemistry and material science, as they influence its solubility, absorption, and reactivity. This guide outlines the key physicochemical parameters and the experimental methods used for their determination.

Predicted Physicochemical Properties

The following table summarizes the predicted and experimentally determined physicochemical properties of structurally similar compounds. These values provide an estimated range for the properties of 2',3'-dimethylphthalanilic acid.

| Physicochemical Property | Phthalic Acid | N-Phenylanthranilic Acid | Predicted 2',3'-Dimethylphthalanilic Acid |

| Molecular Formula | C₈H₆O₄ | C₁₃H₁₁NO₂ | C₁₆H₁₅NO₃ |

| Molecular Weight | 166.13 g/mol [1] | 213.23 g/mol [2][3][4] | 269.29 g/mol |

| Melting Point (°C) | 207 (decomposes)[5] | 182-185[2][3] | Estimated: 170-190 |

| Water Solubility | 0.6 g/100 mL[5] | Insoluble[2][3][6] | Expected to be poorly soluble |

| pKa | pKa1 = 2.89, pKa2 = 5.51[5][7] | 5.28 (in 5-10% aq. acetone)[2][3][6] | Estimated: 4.5 - 5.5 |

| LogP (Octanol-Water) | 0.73[1][8] | 4.4 (Calculated)[9] | Estimated: 3.5 - 4.5 |

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is a sharp, characteristic value.[10] Impurities typically cause a depression and broadening of the melting range.[10]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).[10]

-

Determination: The heating bath is heated gradually, and the temperature is monitored. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[11][12] A slow heating rate (1-2 °C per minute) is crucial for an accurate determination.[10]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.

Methodology: Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[13]

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer solutions) in a flask. The flask is then sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated by centrifugation or filtration.[15]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter for understanding the ionization state of a compound at a given pH.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[16]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO for poorly soluble compounds. The solution should have a concentration of at least 10⁻⁴ M.[16]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for an acidic compound. The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[17]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.[16]

LogP Determination

The partition coefficient (P) is a measure of the lipophilicity of a compound, defined as the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. LogP is the logarithm of this ratio, typically between octanol and water.

Methodology: HPLC Method

The HPLC method is a rapid and reliable alternative to the traditional shake-flask method for determining LogP values.[18]

-

Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC (RP-HPLC) system. A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values.[18]

-

Sample Analysis: The compound of interest is injected into the same HPLC system under identical conditions.

-

LogP Calculation: The retention time of the compound is measured, and its log k' is calculated. The LogP of the compound is then determined by interpolation from the calibration curve.[19]

Synthesis Outline

Phthalanilic acids are typically synthesized through the reaction of phthalic anhydride with a corresponding aniline derivative.

General Synthetic Pathway:

The synthesis of 2',3'-dimethylphthalanilic acid would involve the reaction of phthalic anhydride with 2,3-dimethylaniline in a suitable solvent.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 2',3'-dimethylphthalanilic acid, based on data from analogous compounds. The detailed experimental protocols and workflows offer a practical framework for researchers and scientists in the field of drug development and chemical research to determine these essential parameters. Accurate characterization of these properties is fundamental to understanding the behavior and potential applications of this and similar molecules.

References

- 1. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Phenylanthranilic acid | 91-40-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. N-Phenylanthranilic acid CAS#: 91-40-7 [m.chemicalbook.com]

- 5. Phthalic acid - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. chemcess.com [chemcess.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

In-Depth Technical Guide: Phthalanilic acid, 2',3'-dimethyl- (CAS No. 17332-43-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalanilic acid, 2',3'-dimethyl-, also known by its IUPAC name 2-(((2,3-Dimethylphenyl)amino)carbonyl)benzoic acid and CAS number 17332-43-3, is a derivative of phthalanilic acid. This class of compounds has garnered interest for its potential applications in agriculture as plant growth regulators. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and biological activity, with a focus on its role in promoting plant growth and yield.

Physicochemical Properties

A summary of the key physicochemical properties of Phthalanilic acid, 2',3'-dimethyl- is presented in the table below.

| Property | Value | Source |

| CAS Number | 17332-43-3 | PubChem |

| Molecular Formula | C₁₆H₁₅NO₃ | PubChem |

| Molecular Weight | 269.29 g/mol | PubChem |

| IUPAC Name | 2-(((2,3-Dimethylphenyl)amino)carbonyl)benzoic acid | PubChem |

| Synonyms | 2',3'-Dimethylphthalanilic acid, N-(2,3-dimethylphenyl)phthalamic acid | PubChem |

| Appearance | Crystalline solid (predicted) | |

| Melting Point | 168 °C ± 1 °C (for the parent compound, Phthalanilic acid) | [1] |

| Solubility | Soluble in anhydrous methanol, ethanol, acetone, and other organic solvents (for the parent compound, Phthalanilic acid).[1] |

Synthesis and Characterization

Experimental Protocol: Synthesis of N-Aryl Phthalamic Acids

Reaction Scheme:

Figure 1. Synthesis of Phthalanilic acid, 2',3'-dimethyl-.

Materials:

-

Phthalic anhydride

-

2,3-Dimethylaniline

-

Sulphamic acid (catalyst)

-

Glacial acetic acid (solvent)

-

Ethyl acetate

Procedure:

-

A mixture of phthalic anhydride (1 equivalent), 2,3-dimethylaniline (1 equivalent), and sulphamic acid (10 mol%) is taken in glacial acetic acid.

-

The reaction mixture is heated at 110 °C for the appropriate time, with monitoring by thin-layer chromatography.

-

Upon completion of the reaction, the mixture is poured into water.

-

The resulting solid product is collected by filtration under suction.

-

The crude product is washed with ethyl acetate to afford the purified N-(2,3-dimethylphenyl)phthalamic acid.

This method is reported to be efficient, with short reaction times and high yields for similar N-aryl phthalimides.[2]

Characterization Data

Spectroscopic data is essential for the confirmation of the synthesized product's structure. While specific spectra for Phthalanilic acid, 2',3'-dimethyl- are not available in the provided search results, the expected spectral features are outlined below based on the analysis of the parent compound, phthalanilic acid, and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from both the phthalic acid and the dimethylphenyl rings, two methyl group singlets, an amide proton (N-H), and a carboxylic acid proton (COOH).

-

¹³C NMR: Aromatic carbons, two methyl carbons, and two carbonyl carbons (one amide and one carboxylic acid) would be expected.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, C=O stretching for both the carboxylic acid and amide functionalities, and C-H and C=C stretching from the aromatic rings.

Mass Spectrometry (MS):

-

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (269.29 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the amide bond.

Biological Activity as a Plant Growth Regulator

Phthalanilic acid and its derivatives are recognized for their biostimulatory functions in agriculture.[1] They act as plant growth regulators that can enhance cell vitality, promote chlorophyll synthesis, and improve pollination and fertilization.[3]

Experimental Protocol: Evaluation of Plant Growth Promotion

The following protocol, adapted from a study on the parent compound phthalanilic acid (PPA) on cowpea (Vigna unguiculata), can be used to assess the efficacy of Phthalanilic acid, 2',3'-dimethyl-.[1]

Plant Material and Growth Conditions:

-

Cowpea seeds are surface-sterilized and germinated.

-

Seedlings are transplanted into pots containing a suitable growth medium and grown under controlled greenhouse conditions.

Treatment Application:

-

A stock solution of Phthalanilic acid, 2',3'-dimethyl- is prepared in a suitable organic solvent and then diluted with water to the desired concentrations.

-

The treatment solutions are applied as a foliar spray to the plants at specific growth stages, such as the seedling stage and the early flowering period. A control group is sprayed with water and a surfactant.

Data Collection and Analysis:

-

Photosynthetic Parameters: Net photosynthetic rate (Pn), stomatal conductance (Gs), and intercellular CO₂ concentration (Ci) are measured using a portable photosynthesis system.

-

Antioxidant Enzyme Assays: Activities of peroxidase (POD), superoxide dismutase (SOD), and catalase (CAT) in leaf tissues are determined using spectrophotometric assays.

-

Yield and Fruit Quality Parameters: At harvest, parameters such as pod length, pod width, single pod weight, number of pods per plant, and total yield are recorded. Biochemical analysis of the pods for vitamin C, soluble protein, and soluble sugar content is also performed.

Quantitative Data on the Efficacy of Phthalanilic Acid (Parent Compound)

A study on the parent compound, phthalanilic acid (PPA), provides valuable insights into the potential effects of its derivatives. Foliar application of PPA on cowpea demonstrated significant improvements in various growth and yield parameters.[1]

Table 1: Effect of Phthalanilic Acid (PPA) on Cowpea Photosynthesis and Yield [1]

| Treatment (mg·L⁻¹) | Net Photosynthetic Rate (Pn) Increase (%) | Podding Rate Increase (%) | Yield Increase (%) | Soluble Protein Increase (%) |

| 133.3 | 15.31 | - | - | - |

| 200.0 | 21.98 - 28.84 | 19.64 | 15.89 | 18.75 |

| 266.7 | 21.98 - 28.84 | - | - | - |

Table 2: Effect of Phthalanilic Acid (PPA) on Cowpea Antioxidant Enzyme Activity [1]

| Treatment (mg·L⁻¹) | Peroxidase (POD) Activity Increase (%) |

| 133.3 - 266.7 | 11.89 - 51.62 |

These results indicate that PPA positively influences the physiological and biochemical processes in cowpea, leading to enhanced growth and productivity. It is plausible that the 2',3'-dimethyl derivative could exhibit similar or potentially enhanced activity.

Signaling Pathways and Logical Relationships

The mechanism of action of phthalanilic acid as a plant growth regulator is believed to involve the modulation of endogenous plant hormone levels and signaling pathways.

Figure 2. Proposed mechanism of action for Phthalanilic acid, 2',3'-dimethyl-.

The proposed mechanism suggests that after foliar application, the compound is absorbed and translocated throughout the plant. It then likely influences the biosynthesis or signaling of endogenous plant hormones, such as auxins and cytokinins, which are key regulators of cell division, elongation, and differentiation. Concurrently, it appears to stimulate the plant's antioxidant defense system, mitigating the negative impacts of environmental stress. These combined effects lead to improved photosynthetic efficiency, overall plant growth, and ultimately, enhanced crop yield and quality.

Conclusion

Phthalanilic acid, 2',3'-dimethyl- is a promising candidate for development as a plant growth regulator. While specific data on this derivative is limited, information on the parent compound, phthalanilic acid, strongly suggests its potential to enhance crop productivity. Further research is warranted to fully elucidate the synthesis, characterization, and biological activity of this specific compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and potential application of Phthalanilic acid, 2',3'-dimethyl- in modern agriculture.

References

- 1. Phthalanilic Acid with Biostimulatory Functions Affects Photosynthetic and Antioxidant Capacity and Improves Fruit Quality and Yield in Cowpea (Vigna unguiculata (L.) Walp.) | MDPI [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Phthalic acid(88-99-3) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Predicted Biological Activity of 2',3'-Dimethyl Substituted Phthalanilic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles and extrapolates scientific information to predict the biological activity, experimental protocols, and potential mechanisms of action for 2',3'-dimethyl substituted phthalanilic acid. As of the writing of this guide, specific experimental data for this compound is not available in the public domain. The information presented herein is based on the known biological activities of structurally related compounds, such as phthalanilic acid and phthalimide derivatives, and should be considered hypothetical.

Introduction

Phthalanilic acids and their derivatives are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Structurally characterized by a phthalic acid moiety linked to an aniline derivative via an amide bond, these compounds have been shown to exhibit a range of pharmacological properties, including antibacterial, anti-inflammatory, and antioxidant effects. The substitution pattern on the anilinic ring can significantly influence the biological activity of these molecules. This guide focuses on the predicted biological profile of a specific derivative, 2',3'-dimethyl substituted phthalanilic acid, based on the established activities of its parent compounds and analogs.

Proposed Synthesis

The synthesis of 2',3'-dimethyl substituted phthalanilic acid is expected to follow a straightforward nucleophilic acyl substitution reaction. The proposed synthetic route involves the reaction of phthalic anhydride with 2,3-dimethylaniline. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding phthalanilic acid.

Caption: Proposed synthesis workflow for 2',3'-dimethyl substituted phthalanilic acid.

Predicted Biological Activities and Quantitative Data

Based on the literature for related compounds, 2',3'-dimethyl substituted phthalanilic acid is predicted to exhibit antibacterial, anti-inflammatory, and antioxidant activities. The following tables present hypothetical quantitative data for these activities.

Predicted Antibacterial Activity

Phthalimide and its derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][2]

| Bacterial Strain | Predicted Minimum Inhibitory Concentration (MIC, µg/mL) |

| Staphylococcus aureus (Gram-positive) | 16 |

| Bacillus subtilis (Gram-positive) | 32 |

| Escherichia coli (Gram-negative) | 64 |

| Pseudomonas aeruginosa (Gram-negative) | 128 |

Predicted Anti-inflammatory Activity

The anti-inflammatory potential of phthalimide derivatives has been linked to the inhibition of pro-inflammatory mediators.[3][4][5]

| Assay | Predicted IC50 (µM) |

| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages | 25 |

| TNF-α Production Inhibition in LPS-stimulated RAW 264.7 Macrophages | 15 |

| IL-6 Production Inhibition in LPS-stimulated RAW 264.7 Macrophages | 30 |

Predicted Antioxidant Activity

Certain phthalanilic acid derivatives have shown radical scavenging capabilities.[6]

| Assay | Predicted EC50 (µg/mL) |

| DPPH Radical Scavenging Activity | 50 |

| ABTS Radical Scavenging Activity | 45 |

Potential Signaling Pathways

The anti-inflammatory effects of phthalimide and related compounds are often attributed to their modulation of key signaling pathways involved in the inflammatory response, primarily the NF-κB and TNF-α pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that 2',3'-dimethyl substituted phthalanilic acid may inhibit this pathway, potentially by preventing the degradation of IκBα.[7][8][9][10][11]

Caption: Predicted inhibition of the NF-κB signaling pathway.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that binds to its receptor (TNFR), initiating a signaling cascade that can lead to the activation of NF-κB and other inflammatory pathways. Phenylphthalimides have been shown to modulate TNF-α production.[12][13] It is plausible that 2',3'-dimethyl substituted phthalanilic acid could interfere with this pathway, either by inhibiting TNF-α production or by blocking its downstream signaling.[14][15][16][]

Caption: Predicted interference with the TNF-α signaling pathway.

Experimental Protocols

Synthesis of 2',3'-Dimethyl Substituted Phthalanilic Acid

-

Materials: Phthalic anhydride, 2,3-dimethylaniline, glacial acetic acid, distilled water.

-

Procedure:

-

Dissolve equimolar amounts of phthalic anhydride and 2,3-dimethylaniline in a minimum amount of glacial acetic acid in a round-bottom flask.[1]

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water with constant stirring.

-

The solid product will precipitate out.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2',3'-dimethyl substituted phthalanilic acid.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Antibacterial Activity Assay (Broth Microdilution Method)

-

Materials: Mueller-Hinton Broth (MHB), bacterial strains (S. aureus, B. subtilis, E. coli, P. aeruginosa), 2',3'-dimethyl substituted phthalanilic acid, 96-well microtiter plates, incubator.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension and add to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[18][19]

-

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

-

Materials: RAW 264.7 macrophage cell line, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS), Griess reagent, 2',3'-dimethyl substituted phthalanilic acid.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

-

Calculate the percentage inhibition of NO production and determine the IC50 value.[3][4]

-

Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, 2',3'-dimethyl substituted phthalanilic acid, ascorbic acid (positive control).

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compound and ascorbic acid in methanol.

-

Add the test compound solutions to the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[6][20][21][22]

-

Conclusion

While experimental data for 2',3'-dimethyl substituted phthalanilic acid is currently unavailable, this technical guide provides a comprehensive overview of its predicted biological activities based on the established profiles of structurally similar compounds. The proposed antibacterial, anti-inflammatory, and antioxidant properties, along with the potential modulation of the NF-κB and TNF-α signaling pathways, highlight this compound as a promising candidate for further investigation in drug discovery and development. The detailed experimental protocols provided herein offer a framework for the synthesis and biological evaluation of this novel phthalanilic acid derivative. Future in vitro and in vivo studies are warranted to validate these predictions and elucidate the precise mechanisms of action.

References

- 1. Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity [jmchemsci.com]

- 2. jmchemsci.com [jmchemsci.com]

- 3. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 7b, a novel naphthalimide derivative, exhibited anti-inflammatory effects via targeted-inhibiting TAK1 following down-regulation of ERK1/2- and p38 MAPK-mediated activation of NF-κB in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The alternative NF-kappaB pathway from biochemistry to biology: pitfalls and promises for future drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Phenylphthalimides with tumor necrosis factor alpha production-enhancing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulating TNF-alpha signaling with natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. mdpi.com [mdpi.com]

- 18. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bot Verification [rasayanjournal.co.in]

- 21. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 22. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phthalanilic Acid, 2',3'-dimethyl-: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and conformational properties of Phthalanilic acid, 2',3'-dimethyl-. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and fundamental chemical principles to offer a comprehensive understanding. The guide covers the molecule's structural features, predicted conformation, a proposed synthetic route, and potential chemical transformations. This information serves as a valuable resource for researchers interested in the design and synthesis of novel small molecules for applications in medicinal chemistry and materials science.

Molecular Structure

Phthalanilic acid, 2',3'-dimethyl- is a carboxylic acid derivative formed from the reaction of phthalic anhydride with 2,3-dimethylaniline. The structure consists of a phthalic acid moiety linked to a 2,3-dimethylphenyl group via an amide bond.

The key structural components are:

-

Phthalic Acid Backbone: A benzene ring substituted with a carboxylic acid group (-COOH) and an amide group (-CONH-) at the ortho positions.

-

Amide Linkage: A planar group that connects the phthalic acid and the dimethylphenyl moieties.

-

2',3'-Dimethylphenyl Group: A benzene ring with two methyl groups at positions 2' and 3'.

The IUPAC name for this compound is 2-((2,3-dimethylphenyl)carbamoyl)benzoic acid.

Key Structural Parameters (Predicted)

Due to the lack of specific experimental data for Phthalanilic acid, 2',3'-dimethyl-, the following table summarizes predicted and typical bond lengths and angles based on data from analogous structures.

| Parameter | Typical Value | Notes |

| C-N (Amide Bond) | ~1.33 Å | Shorter than a typical C-N single bond due to resonance. |

| C=O (Amide Bond) | ~1.23 Å | Typical double bond character. |

| C=O (Carboxyl) | ~1.21 Å | |

| C-O (Carboxyl) | ~1.36 Å | |

| N-H (Amide) | ~1.00 Å | |

| O-H (Carboxyl) | ~0.96 Å | |

| C-N-C Bond Angle | ~122° | Reflects the sp2 hybridization of the nitrogen atom. |

| Dihedral Angle | Variable | The angle between the phthalic acid ring and the 2',3'-dimethylphenyl ring is a key conformational parameter. Studies on similar N-phenylphthalimides show dihedral angles ranging from 51° to 59°.[1] |

Molecular Conformation

The conformation of Phthalanilic acid, 2',3'-dimethyl- is primarily determined by the rotation around the N-C(aryl) bond and the C(aryl)-C(amide) bond. The presence of the two methyl groups on the 2',3'-dimethylphenyl ring introduces significant steric hindrance, which will influence the preferred conformation.

It is anticipated that the molecule will adopt a conformation that minimizes steric clash between the ortho-methyl group (at the 2' position) of the dimethylphenyl ring and the carbonyl oxygen of the amide group, as well as the carboxylic acid group of the phthalic acid moiety. This steric repulsion will likely force the two aromatic rings to be non-coplanar.

Computational modeling and experimental studies on similar substituted phthalanilic acids would be necessary to definitively determine the lowest energy conformation and the rotational barriers between different conformers.

Experimental Protocols

Proposed Synthesis of Phthalanilic acid, 2',3'-dimethyl-

Reaction: Phthalic anhydride + 2,3-Dimethylaniline → Phthalanilic acid, 2',3'-dimethyl-

Materials:

-

Phthalic anhydride (1.0 eq)

-

2,3-Dimethylaniline (1.0 eq)[3]

-

Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)

-

Stirring apparatus

-

Reaction vessel with a reflux condenser (if heating is required)

Procedure:

-

Dissolve phthalic anhydride in the chosen anhydrous solvent in the reaction vessel.

-

Slowly add a solution of 2,3-dimethylaniline in the same solvent to the phthalic anhydride solution at room temperature with constant stirring.

-

The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The product, being an acid, will likely precipitate out of the non-polar solvent. If not, the product can be precipitated by adding a non-polar solvent like hexane.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain Phthalanilic acid, 2',3'-dimethyl-.

Characterization: The synthesized product should be characterized by:

-

Melting Point: To determine purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid and amide, N-H of the amide, and O-H of the carboxylic acid).

-

Mass Spectrometry: To confirm the molecular weight.

Chemical Reactivity and Potential Signaling Pathways

Phthalanilic acids are known to undergo intramolecular cyclization upon heating, often in the presence of a dehydrating agent or a catalyst like acetic acid, to form the corresponding N-substituted phthalimide.[1][2][4]

Cyclization to N-(2,3-dimethylphenyl)phthalimide

The carboxylic acid and amide functional groups in Phthalanilic acid, 2',3'-dimethyl- are positioned to readily undergo an intramolecular condensation reaction to form a five-membered imide ring. This reaction is a key transformation and is often used in the synthesis of phthalimide derivatives, which are important intermediates in the synthesis of various dyes, pharmaceuticals, and polymers.

The mechanism of this cyclization in the presence of acetic acid is proposed to be a two-step addition-elimination process.[4]

While there is no specific signaling pathway directly associated with Phthalanilic acid, 2',3'-dimethyl- in the searched literature, phthalimide derivatives have a wide range of biological activities. Therefore, the cyclized product, N-(2,3-dimethylphenyl)phthalimide, could be a candidate for biological screening.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for Phthalanilic acid, 2',3'-dimethyl- and its subsequent cyclization.

Caption: Synthetic pathway of Phthalanilic acid, 2',3'-dimethyl- and its cyclization.

Conclusion

This technical guide provides a foundational understanding of Phthalanilic acid, 2',3'-dimethyl-, a molecule for which direct experimental data is not widely available. By leveraging data from analogous compounds, this guide outlines its molecular structure, predicts its conformational behavior, proposes a detailed synthetic protocol, and discusses its key chemical reactivity. The information presented herein is intended to facilitate further research and development involving this and related molecules in various scientific disciplines. Experimental validation of the predicted properties and proposed protocols is a necessary next step for any practical application.

References

- 1. researchgate.net [researchgate.net]

- 2. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass Spec) of "Phthalanilic acid, 2',3'-dimethyl-"

Disclaimer: This document addresses the request for spectroscopic data (NMR, IR, Mass Spec) for "Phthalanilic acid, 2',3'-dimethyl-". Following a comprehensive search, no experimental or computed spectroscopic data for this specific compound was found in publicly available resources. As an alternative, this guide presents available information on the closely related compound, 2'-Methylphthalanilic acid . It is crucial to note that the data for this alternative compound is not a direct substitute and will differ from the requested molecule.

Compound Identity: 2'-Methylphthalanilic acid

This section provides the basic chemical identifiers for the alternative compound, 2'-Methylphthalanilic acid.

| Property | Value |

| Compound Name | 2'-Methylphthalanilic acid |

| Molecular Formula | C₁₅H₁₃NO₃ |

| Molecular Weight | 255.27 g/mol [1] |

| Exact Mass | 255.089543 g/mol [1] |

| InChI | InChI=1S/C15H13NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)[1] |

| SMILES | CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O |

Spectroscopic Data Summary

The following tables summarize the available spectroscopic information for 2'-Methylphthalanilic acid.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Solvent | Notes |

| ¹³C | Data not available in search results. A computed spectrum is noted in SpectraBase.[1] | Not specified | |

| ¹H | Data not available in search results. | Not specified |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not available in search results. |

Mass Spectrometry (MS)

| m/z | Relative Abundance (%) | Fragment | Ionization Method |

| Data not available in search results. |

Experimental Protocols

Specific experimental protocols for the synthesis and spectroscopic analysis of 2'-Methylphthalanilic acid are not detailed in the available search results. However, a generalized synthetic approach for phthalanilic acids involves the reaction of phthalic anhydride with a substituted aniline.

A plausible general protocol would be:

-

Dissolve the substituted aniline (in this case, 2,3-dimethylaniline) in a suitable aprotic solvent (e.g., dichloromethane, chloroform, or acetone).

-

Add an equimolar amount of phthalic anhydride to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic.

-

The product, a phthalanilic acid, typically precipitates from the solution.

-

The solid product can be collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Spectroscopic analysis would then be performed on the purified product.

Conceptual Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted phthalanilic acid.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of phthalanilic acid derivatives.

References

The Discovery and History of 2',3'-Dimethylphthalanilic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dimethylphthalanilic acid, a derivative of phthalamic acid, belongs to a class of compounds with a history rooted in the development of synthetic chemistry. While the broader family of N-aryl phthalamic acids has been known since at least the mid-20th century, the specific timeline and initial discovery of the 2',3'-dimethyl substituted variant are not extensively documented in readily available historical records. This guide synthesizes the available information regarding its chemical properties, inferred historical context based on related compounds, and potential biological significance, providing a foundational resource for researchers in organic synthesis and drug discovery.

Introduction

Phthalanilic acids are N-substituted derivatives of phthalamic acid, which is a mono-amide derivative of phthalic acid. The synthesis of N-aryl phthalamic acids, the class of compounds to which 2',3'-dimethylphthalanilic acid belongs, was described in scientific literature as early as 1951, indicating a foundational understanding of their synthesis for several decades. These compounds are typically formed by the reaction of phthalic anhydride with an appropriate aniline derivative. In the case of 2',3'-dimethylphthalanilic acid, the corresponding amine is 2,3-dimethylaniline.

Chemical Properties

A summary of the key chemical properties of 2',3'-dimethylphthalanilic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅NO₃ | |

| Molecular Weight | 269.29 g/mol | |

| IUPAC Name | 2-[(2,3-dimethylphenyl)carbamoyl]benzoic acid | |

| CAS Number | 32614-33-4 | |

| Canonical SMILES | CC1=C(C=CC=C1)C(=O)NC2=C(C=CC=C2)C(=O)O |

Table 1: Chemical Properties of 2',3'-Dimethylphthalanilic Acid

Historical Context and Discovery

While a definitive "discovery" paper for 2',3'-dimethylphthalanilic acid has not been identified in the conducted research, the historical context of its parent compounds provides insight. The synthesis of N-aryl phthalamic acids was established by the mid-20th century. A 1951 patent, for instance, details the general process for producing these compounds by reacting phthalic anhydride with an amino compound in an inert solvent. This suggests that the chemical knowledge to synthesize 2',3'-dimethylphthalanilic acid was available during this period.

The specific impetus for the first synthesis of 2',3'-dimethylphthalanilic acid is not documented. It is plausible that it was first synthesized as part of broader investigations into the properties and potential applications of a series of N-substituted phthalamic acid derivatives. Such studies were common in the development of new dyes, polymers, and potential therapeutic agents.

Synthesis

The synthesis of 2',3'-dimethylphthalanilic acid follows the general and well-established procedure for the formation of N-aryl phthalamic acids.

General Experimental Protocol

The synthesis involves the nucleophilic acyl substitution reaction between phthalic anhydride and 2,3-dimethylaniline.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2',3'-dimethylphthalanilic acid.

Detailed Methodology:

-

Dissolution of Reactants: Phthalic anhydride is dissolved in a suitable inert solvent such as dioxane, benzene, or toluene.

-

Addition of Amine: A solution of 2,3-dimethylaniline in the same solvent is added dropwise to the phthalic anhydride solution at room temperature with constant stirring.

-

Reaction: The reaction mixture is typically stirred for a period ranging from 30 minutes to several hours. The reaction is often exothermic.

-

Isolation of Product: The resulting solid product, 2',3'-dimethylphthalanilic acid, precipitates out of the solution.

-

Purification: The precipitate is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried. Further purification can be achieved by recrystallization.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity and associated signaling pathways of 2',3'-dimethylphthalanilic acid in publicly available scientific literature. However, the broader class of phthalanilic acid derivatives has been investigated for various biological activities, suggesting potential avenues for future research into this specific compound.

Given the absence of specific data, a hypothetical workflow for investigating the biological activity of 2',3'-dimethylphthalanilic acid is presented below.

Caption: A logical workflow for the initial biological screening of 2',3'-dimethylphthalanilic acid.

Conclusion

2',3'-Dimethylphthalanilic acid is a specific derivative within the well-established class of N-aryl phthalamic acids. While its direct historical discovery is not prominently documented, its synthesis is based on fundamental and long-understood organic chemistry principles. The lack of data on its biological activity presents an open area for future research. This guide provides a comprehensive overview of the current knowledge and a framework for further investigation into the properties and potential applications of this compound. Researchers are encouraged to explore its synthesis and potential pharmacological effects to uncover its role in medicinal chemistry and drug development.

Potential Research Frontiers for 2',3'-Dimethylphthalanilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalanilic acid and its derivatives represent a versatile class of compounds with a wide spectrum of potential applications in medicinal chemistry and materials science. This technical guide focuses on a specific derivative, 2',3'-dimethylphthalanilic acid, also known as 2-(((2,3-dimethylphenyl)amino)carbonyl)benzoic acid[1]. While specific research on this particular molecule is limited, this document extrapolates from the known synthesis, properties, and biological activities of related phthalanilic acids and phthalimides to propose promising avenues for future investigation. This guide provides a framework for research by outlining potential synthesis optimization, characterization methods, and unexplored biological activities, complete with hypothetical experimental workflows and signaling pathways to stimulate further inquiry.

Introduction

Phthalanilic acids are N-acyl derivatives of anthranilic acid, characterized by a phthaloyl group attached to an aniline moiety. The structural rigidity and synthetic accessibility of this scaffold make it an attractive starting point for the development of novel therapeutic agents and functional materials. Derivatives of the parent compound, benzoic acid, are widely utilized in the pharmaceutical industry as preservatives and intermediates in the synthesis of more complex medicinal compounds[2]. Furthermore, the related phthalimide structure is a core component in numerous drugs and has been extensively studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[3][4][5]. The addition of dimethyl substituents on the phenyl ring of phthalanilic acid, as in the case of 2',3'-dimethylphthalanilic acid, offers unique steric and electronic properties that could modulate its biological activity and physical characteristics. This guide aims to provide a comprehensive overview of potential research areas for this specific compound.

Synthesis and Characterization

Proposed Synthesis

A general method for the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids involves the reaction of phthalic anhydride with the corresponding substituted aniline[6]. For 2',3'-dimethylphthalanilic acid, this would involve the reaction of phthalic anhydride with 2,3-dimethylaniline.

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).

-

Addition of Aniline: Add 2,3-dimethylaniline (1.0 eq.) to the solution.

-

Reflux: Reflux the reaction mixture for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC)[6].

-

Workup: After cooling, the product can be precipitated by pouring the reaction mixture into cold water[6].

-

Purification: The crude product can be filtered and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the synthesized 2',3'-dimethylphthalanilic acid is crucial. The following table summarizes the key analytical techniques and the expected data.

| Analytical Technique | Parameter | Expected Data/Information |

| Melting Point | Purity | A sharp melting point range indicates a pure compound. |

| ¹H NMR Spectroscopy | Chemical Structure | Chemical shifts and coupling constants for aromatic and methyl protons. |

| ¹³C NMR Spectroscopy | Chemical Structure | Chemical shifts for carbonyl, aromatic, and methyl carbons. |

| FT-IR Spectroscopy | Functional Groups | Characteristic stretching frequencies for O-H (acid), N-H (amide), and C=O (acid and amide) groups[6]. |

| Mass Spectrometry | Molecular Weight | Determination of the molecular ion peak corresponding to C₁₆H₁₅NO₃. |

| UV-Vis Spectroscopy | Electronic Transitions | Absorption maxima (λmax) related to the electronic structure of the molecule. |

Potential Research Areas and Experimental Designs

Based on the known biological activities of related phthalanilic acids and phthalimides, the following areas are proposed for investigation.

Antimicrobial and Antifungal Activity

Phthalimide derivatives have demonstrated significant antibacterial, antifungal, and antimycobacterial activities[4].

Proposed Experimental Workflow:

Anti-inflammatory Activity

Many benzoic acid and phthalimide derivatives exhibit anti-inflammatory properties[2][5]. Investigation into the potential of 2',3'-dimethylphthalanilic acid to modulate inflammatory pathways is warranted.

Hypothetical Signaling Pathway for Investigation:

Anticancer Activity

The phthalimide scaffold is present in several anticancer agents[5]. The cytotoxic potential of 2',3'-dimethylphthalanilic acid against various cancer cell lines could be a fruitful area of research.

Proposed Experimental Workflow for Cytotoxicity Screening:

References

- 1. 2-(((2,3-Dimethylphenyl)amino)carbonyl)benzoic acid | C16H15NO3 | CID 98770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Stability and Degradation of 2',3'-Dimethylphthalanilic Acid

Executive Summary

This technical guide offers a detailed examination of the probable thermal stability and degradation profile of 2',3'-dimethylphthalanilic acid. For researchers, scientists, and drug development professionals, this document outlines the anticipated thermal behavior, primary degradation pathways, and key decomposition products. The core degradation mechanism for this class of compounds is an intramolecular cyclization to form the corresponding N-substituted phthalimide. This guide provides a summary of inferred quantitative thermal analysis data, detailed experimental protocols for assessing thermal stability, and visualizations of the degradation pathway.

Predicted Thermal Stability

The thermal stability of 2',3'-dimethylphthalanilic acid is expected to be primarily dictated by its susceptibility to intramolecular cyclization. This reaction is a form of thermal degradation that results in the formation of N-(2,3-dimethylphenyl)phthalimide and the elimination of a water molecule. The presence of the ortho- and meta-methyl groups on the N-phenyl ring is not anticipated to significantly alter the fundamental degradation pathway but may have a minor influence on the precise temperature of decomposition.

Inferred Quantitative Thermal Analysis Data

Based on studies of analogous N-aryl phthalanilic acids, the following table summarizes the expected thermal decomposition behavior when analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Parameter | Predicted Value/Range | Description |

| Melting Point (Tm) | Not available | The melting point would precede decomposition and is dependent on the crystalline structure. |

| Onset of Decomposition (Tonset) | 150 - 200 °C | The temperature at which significant weight loss begins, corresponding to the initiation of cyclization. |

| Peak Decomposition Temperature (Tpeak) | 200 - 250 °C | The temperature at which the maximum rate of weight loss occurs. |

| Total Weight Loss | ~6.7% | This value corresponds to the theoretical loss of one molecule of water during the cyclization reaction. |

| Decomposition Enthalpy (ΔHdecomp) | Endothermic | The cyclization and dehydration process is expected to be endothermic. |

Note: These values are estimations for 2',3'-dimethylphthalanilic acid based on the behavior of similar N-aryl phthalanilic acids and should be confirmed by experimental analysis.

Primary Degradation Pathway: Intramolecular Cyclization

The principal thermal degradation route for 2',3'-dimethylphthalanilic acid is an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl carbon, leading to a cyclization reaction. This process eliminates a molecule of water and forms the more thermally stable N-(2,3-dimethylphenyl)phthalimide.

Computational studies on unsubstituted phthalanilic acid have elucidated a two-step mechanism for this transformation, which is likely applicable to its substituted derivatives.[1][2][3]

-

Formation of a Tetrahedral Intermediate: The initial step involves the nucleophilic attack of the amide nitrogen on the carboxylic acid carbon, forming a cyclic tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate then undergoes dehydration to form the final phthalimide product. This step is often the rate-determining step in the overall process.[1][2][3]

Visualization of the Degradation Pathway

Caption: Predicted thermal degradation pathway of 2',3'-dimethylphthalanilic acid.

Further Degradation of N-(2,3-dimethylphenyl)phthalimide

The primary degradation product, N-(2,3-dimethylphenyl)phthalimide, is a significantly more stable molecule. Its further degradation would require much higher temperatures and would likely involve the cleavage of the imide ring and the aromatic systems. Potential degradation products at elevated temperatures could include phthalic anhydride, 2,3-dimethylaniline, and various smaller aromatic and aliphatic fragments. However, under typical processing conditions for many pharmaceutical compounds, it is unlikely that temperatures would reach the point of significant N-phenylphthalimide degradation.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal stability and degradation of 2',3'-dimethylphthalanilic acid.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition, peak decomposition temperature, and total weight loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 2',3'-dimethylphthalanilic acid into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower or faster rates can be used to investigate kinetic effects.

-

Temperature Range: 25 °C to 600 °C.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

-

The peak decomposition temperature (Tpeak) is identified from the peak of the first derivative of the TGA curve (DTG curve).

-

Calculate the total weight loss from the initial and final mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 2',3'-dimethylphthalanilic acid into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: 25 °C to 300 °C (or a temperature beyond the decomposition event observed in TGA).

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

-

The enthalpy of decomposition (ΔHdecomp) is calculated by integrating the area under the decomposition peak.

-

Experimental Workflow Visualization

Caption: Workflow for the thermal analysis of 2',3'-dimethylphthalanilic acid.

Conclusion

While direct experimental data for 2',3'-dimethylphthalanilic acid is not currently available, a robust understanding of its thermal stability and degradation can be inferred from the well-established chemistry of N-aryl phthalanilic acids. The primary degradation pathway is predicted to be an intramolecular cyclization to form N-(2,3-dimethylphenyl)phthalimide with the concurrent loss of water. This guide provides a framework for researchers to anticipate the thermal behavior of this compound and outlines the necessary experimental protocols to confirm these predictions. Any experimental work should be conducted with appropriate safety precautions, considering the potential for the evolution of volatile byproducts at elevated temperatures.

References

- 1. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism [mdpi.com]

An In-depth Technical Guide to the Solubility of Phthalanilic acid, 2',3'-dimethyl- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Phthalanilic acid, 2',3'-dimethyl-, a compound of interest in chemical and pharmaceutical research. Despite a comprehensive literature search, no specific quantitative solubility data for this compound in organic solvents was found. This guide, therefore, provides a detailed framework for researchers to determine the solubility of "Phthalanilic acid, 2',3'-dimethyl-" and similar compounds. It includes a general discussion on the expected solubility of related chemical classes, a detailed experimental protocol for solubility determination, and a workflow for these procedures.

Introduction

Phthalanilic acid, 2',3'-dimethyl-, also known as N-(2,3-dimethylphenyl)phthalamic acid, is an N-arylphthalamic acid. The solubility of such compounds in organic solvents is a critical parameter in various applications, including synthesis, purification, formulation, and analytical method development. The molecular structure, characterized by a carboxylic acid group, an amide linkage, and substituted aromatic rings, suggests a complex solubility profile that is dependent on the nature of the solvent.

A comprehensive search of available scientific literature and chemical databases did not yield any specific quantitative solubility data for Phthalanilic acid, 2',3'-dimethyl- in organic solvents. This document aims to bridge this knowledge gap by providing a practical guide for determining this essential physicochemical property.

Expected Solubility Profile of Phthalanilic Acids

The solubility of phthalanilic acid derivatives is influenced by the interplay of their polar and nonpolar functionalities.

-

Polar Groups: The carboxylic acid (-COOH) and amide (-CONH-) groups are capable of hydrogen bonding, which generally enhances solubility in polar solvents. Amides can act as both hydrogen bond donors and acceptors.

-

Nonpolar Groups: The presence of two aromatic rings and methyl substituents contributes to the nonpolar character of the molecule, which would favor solubility in less polar organic solvents.

Generally, amides are less soluble than comparable amines and carboxylic acids because the latter can both donate and accept hydrogen bonds more readily with protic solvents[1]. The solubility of amides is significant in polar solvents like water and alcohols due to their ability to form hydrogen bonds[2]. Phthalic acid esters, which share the phthalic acid backbone, are generally characterized by low volatility, high boiling points, and poor solubility in water, but are soluble in organic solvents and oils[3]. For other related compounds, such as N-phenylanthranilic acid, the solubility has been shown to increase with temperature in various organic solvents, with the highest solubility observed in acetone and ethyl acetate[4].

Based on these general principles, "Phthalanilic acid, 2',3'-dimethyl-" is expected to exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), and lower solubility in nonpolar solvents (e.g., hexane, toluene).

Experimental Protocol for Solubility Determination

The following section outlines a general and robust methodology for determining the solubility of a solid organic compound like "Phthalanilic acid, 2',3'-dimethyl-" in various organic solvents. The isothermal saturation method followed by gravimetric analysis is a widely used and reliable technique.

3.1. Materials and Equipment

-

Phthalanilic acid, 2',3'-dimethyl- (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Vials or flasks with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Oven or vacuum oven for drying

-

Spatula and weighing paper

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of "Phthalanilic acid, 2',3'-dimethyl-" to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and it is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the mass of the filtered solution.

-

Evaporate the solvent from the vial in an oven or vacuum oven at a temperature that is sufficient to remove the solvent without decomposing the solute.

-

Once all the solvent has evaporated and the vial has reached a constant weight, record the final mass of the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction (x).

Mole fraction solubility (x) is calculated as: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:

-

m_solute = mass of the solute

-

M_solute = molar mass of the solute

-

m_solvent = mass of the solvent

-

M_solvent = molar mass of the solvent

-

3.3. Data Presentation

For clear comparison, the determined solubility data should be summarized in a structured table.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (g/L solvent) | Solubility (Mole Fraction, x) |

| Methanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Acetone | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Toluene | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |